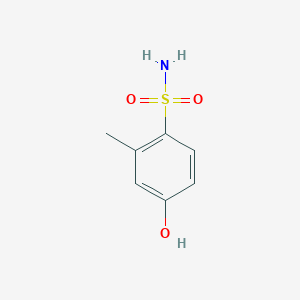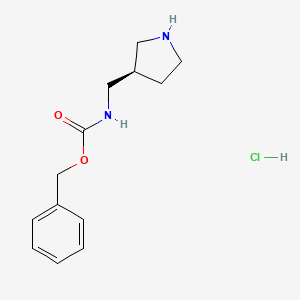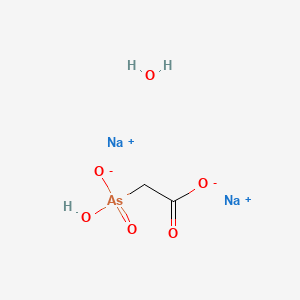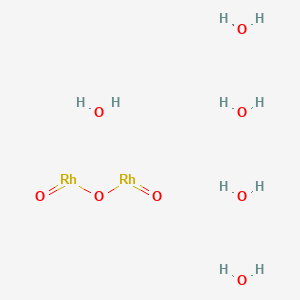
4-羟基-2-甲基苯磺酰胺
描述
4-Hydroxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new anticancer and antimicrobial agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
4-Hydroxy-2-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 4-Hydroxy-2-methylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, which are essential for various physiological processes .
Cellular Effects
The effects of 4-Hydroxy-2-methylbenzenesulfonamide on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Hydroxy-2-methylbenzenesulfonamide can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and function .
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-methylbenzenesulfonamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes like carbonic anhydrase, 4-Hydroxy-2-methylbenzenesulfonamide prevents the normal catalytic function of these enzymes. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 4-Hydroxy-2-methylbenzenesulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxy-2-methylbenzenesulfonamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 4-Hydroxy-2-methylbenzenesulfonamide, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of 4-Hydroxy-2-methylbenzenesulfonamide on cellular function have been observed, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-methylbenzenesulfonamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes. At higher doses, 4-Hydroxy-2-methylbenzenesulfonamide can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have also been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
4-Hydroxy-2-methylbenzenesulfonamide is involved in several metabolic pathways. It is primarily metabolized in the liver through phase I and phase II metabolic reactions. Phase I reactions include oxidation and hydroxylation, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 oxidases and UDP-glucuronosyltransferases .
Transport and Distribution
The transport and distribution of 4-Hydroxy-2-methylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various tissues, including the liver, kidneys, and brain. The localization and accumulation of 4-Hydroxy-2-methylbenzenesulfonamide in these tissues can influence its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-methylbenzenesulfonamide is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization is often directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. In the mitochondria, 4-Hydroxy-2-methylbenzenesulfonamide can influence mitochondrial function and energy production, while in the nucleus, it can affect gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxy-2-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .
Industrial Production Methods: Industrial production of 4-Hydroxy-2-methylbenzenesulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Hydroxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-2-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting processes like pH regulation and ion transport in cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
4-Hydroxybenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylbenzenesulfonamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 4-Hydroxy-2-methylbenzenesulfonamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
4-hydroxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKITWMQXQPWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664048 | |
| Record name | 4-Hydroxy-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-51-9 | |
| Record name | 4-Hydroxy-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)










![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

